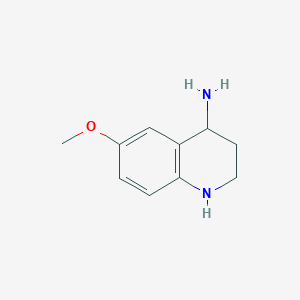
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is a versatile small molecule scaffold with a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine typically involves the reduction of 6-methoxyquinoline followed by amination. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert quinoline derivatives back to tetrahydroquinoline forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
6-Methoxy-1,2,3,4-tetrahydroquinolin-4-amine can be compared with other similar compounds such as:
6-Methoxy-1,2,3,4-tetrahydroquinoline: This compound lacks the amine group, making it less reactive in certain substitution reactions.
6-Methyl-1,2,3,4-tetrahydroquinoline: The presence of a methyl group instead of a methoxy group alters its chemical properties and reactivity.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: This compound has a different core structure, leading to distinct biological activities and applications.
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9,12H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBCBFNOFUVCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)
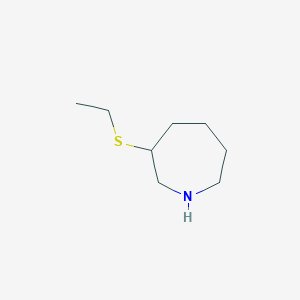
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)
amine](/img/structure/B1422956.png)
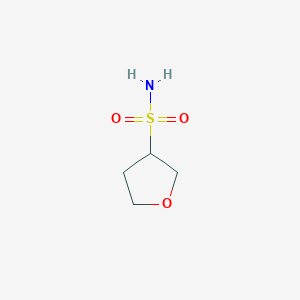
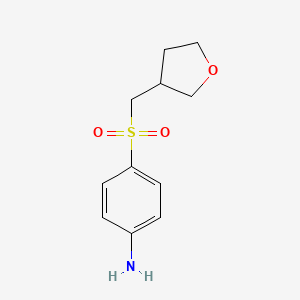
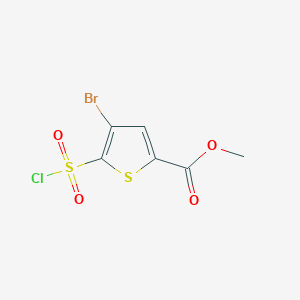
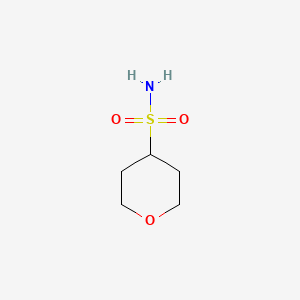
![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)
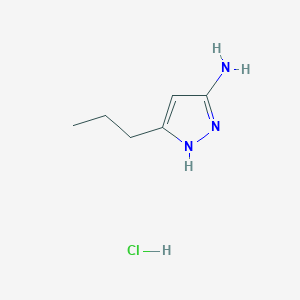
![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)
![methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride](/img/structure/B1422968.png)

